

# experimental vs. predicted spectral data for 4-Bromo-2-nitrotoluene

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Compound of Interest		
Compound Name:	4-Bromo-2-nitrotoluene	
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A comprehensive analysis of a molecule's spectral data is fundamental in confirming its structure. This guide provides a detailed comparison of experimental and predicted spectral data for **4-Bromo-2-nitrotoluene**, a compound utilized in various research applications including synthetic and analytical chemistry.[1] This information is crucial for researchers, scientists, and drug development professionals to verify the identity and purity of this compound.

## **Spectral Data Comparison: 4-Bromo-2-nitrotoluene**

A side-by-side comparison of experimental and predicted spectral data is essential for unambiguous structural elucidation. While experimental data provides a real-world measurement of a molecule's properties, predicted data, generated from computational algorithms, serves as a valuable reference for assignment and interpretation.

#### <sup>1</sup>H NMR Spectra

The <sup>1</sup>H Nuclear Magnetic Resonance (NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The experimental data presented was acquired in deuterochloroform (CDCl<sub>3</sub>).



Proton Assignment	Experimental Chemical Shift (ppm)	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-3	7.24	7.35	Doublet (d)	8.2
H-5	7.62	7.69	Doublet of Doublets (dd)	8.2, 2.0
H-6	8.10	8.05	Doublet (d)	2.0
-CH₃	2.55	2.58	Singlet (s)	N/A

Experimental data sourced from ChemicalBook.[2][3] Predicted data generated using an online NMR prediction tool.

## <sup>13</sup>C NMR Spectra

The <sup>13</sup>C NMR spectrum reveals the number of distinct carbon environments in a molecule. The experimental data was also obtained in CDCl<sub>3</sub>.

Carbon Assignment	Experimental Chemical Shift (ppm)	Predicted Chemical Shift (ppm)
C-1 (-CH <sub>3</sub> )	20.1	20.5
C-2 (-NO <sub>2</sub> )	149.5	149.8
C-3	127.5	128.0
C-4 (-Br)	119.6	121.2
C-5	136.0	136.5
C-6	132.6	133.1
C-ipso (attached to -CH₃)	134.1	134.5

Experimental data sourced from ChemicalBook.[3] Predicted data generated using an online NMR prediction tool.



#### Infrared (IR) Spectra

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Vibrational Mode	Experimental Frequency (cm <sup>-1</sup> )	Predicted Frequency Range (cm <sup>-1</sup> )
Aromatic C-H stretch	3019	3100-3000
Asymmetric NO <sub>2</sub> stretch	1526	1550-1500
Symmetric NO <sub>2</sub> stretch	1350	1370-1335
C-N stretch	1215	1250-1200
C-Br stretch	Not specified	700-500

Experimental data sourced from ChemicalBook.[3] Predicted data based on typical IR absorption ranges for functional groups.

#### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.



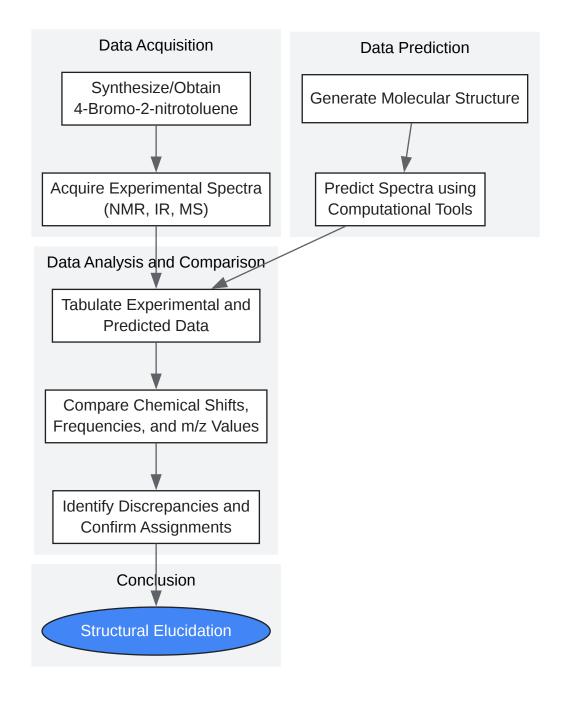
Fragment	Experimental m/z	Predicted m/z	Interpretation
[M]+	215/217	215/217	Molecular ion (presence of Br isotopes)
[M-NO <sub>2</sub> ]+	169/171	169/171	Loss of a nitro group
[M-Br]+	136	136	Loss of a bromine atom
[C <sub>6</sub> H <sub>4</sub> CH <sub>3</sub> ] <sup>+</sup>	90	90	Toluene fragment
[C7H₅] <sup>+</sup>	89	89	Loss of a hydrogen from the toluene fragment

Experimental data sourced from PubChem, showing top peaks at m/z 90, 89, and 63. Predicted fragmentation patterns are based on common fragmentation pathways for nitroaromatic and halogenated compounds.

## **Workflow for Spectral Data Comparison**

The following diagram illustrates the logical workflow for comparing experimental and predicted spectral data for structural elucidation.





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Caption: Workflow for comparing experimental and predicted spectral data.

## **Experimental Protocols**

The following are generalized protocols for the key spectroscopic techniques mentioned. Instrument-specific parameters may require optimization.





#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of purified **4-Bromo-2-nitrotoluene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
  - <sup>13</sup>C NMR: Acquire the carbon spectrum. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.
- Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

#### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
  - Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
  - Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
- Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the sample in the instrument and record the IR spectrum.
- Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.



#### **Mass Spectrometry (MS)**

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
   For volatile compounds like 4-Bromo-2-nitrotoluene, gas chromatography (GC) is often used for introduction, which also separates the sample from any impurities.
- Ionization: The sample molecules are ionized. Electron ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a molecular ion.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

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